Cas no 104-10-9 (4-Aminophenethyl alcohol)
4-Aminophenethyl alcohol Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Aminophenyl)ethanol
- 2-(4-AMINOPHENYL)ETHYL ALCOHOL
- 2-(P-AMINOPHENYL)ETHANOL
- 4-AMINOPHENETHYL ALCOHOL
- 4-AMINOPHENYLETHYL ALCOHOL
- B-(P-AMINOPHENYL)ETHANOL
- P-AMINOPHENETHYL ALCOHOL
- p-Aminophenylethanol
- P-AMINOPHENYLETHYL ALCOHOL
- 4-amino-benzeneethano
- 4-Aminobenzeneethanol
- 4-AMINO-BENZENEETHAND
- Benzeneethanol, 4-amino-
- 2-(4-amino)phenethyl alcohol
- 2-(4-Aminophenyl)eth
- 2-(4-aminophenyl)-ethanol
- 2-(p-Aminophenyl)ethyl alcohol
- 4-(2-hydroxyethyl)aniline
- p-(2-hydroxyethyl)aniline
- P-aminophenylenthanol
- AKOS BBS-00006893
- 2-(4-aminophenyl)ethan-1-ol
- Benzeneethanol, ar-amino-
- 2-(4-AMINO-PHENYL)-ETHANOL
- Phenethyl alcohol, p-amino-
- KVH9V2607F
- NSC-409780
- AKOS000268898
- SCHEMBL6051
- Oprea1_680230
- AI3-18010
- 2-(4-aminophenyl) ethanol
- A0394
- 2-(4-amino phenyl)ethanol
- 4-amino-phenethyl alcohol
- STR05200
- EN300-53053
- 2-(4-AMINOPHENYL)-1-ETHANOL
- 4-aminophenylethylalcohol
- 4-Aminophenylethanol
- AM84233
- DTXSID7073066
- CS-W005059
- MFCD00007922
- Z276600190
- 4-aminophenethylalcohol
- 2-[(4-amino)phenyl]ethanol
- 104-10-9
- NSC 409780
- 4-(2-hydroxyethyl) aniline
- SY030989
- FT-0608580
- F0465-0001
- W-108826
- 115341-06-5
- Benzeneethanol, ar-amino
- Q27282460
- 2-(4aminophenyl)ethanol
- UNII-KVH9V2607F
- (4-aminophenyl)ethyl alcohol
- NSC409780
- InChI=1/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H
- EINECS 203-174-8
- 4-Aminophenethyl alcohol, 98%
- NS00041191
- 2-(4-aminopheny)-ethanol
- 4-Aminobenzeneethanol; 2-(4-Aminophenyl)-1-ethanol; 2-(4-Aminophenyl)ethanol; 2-(4-Aminophenyl)ethyl alcohol; 2-(p-Aminophenyl)ethanol
- aniline, 4-(2-hydroxy)ethyl-
- STK365308
- DB-019429
- BBL036337
- 203-174-8
- DTXCID2033366
- Phenethyl alcohol, p-amino-(8CI)
- FA70793
- 4-Aminophenethyl alcohol
-
- MDL: MFCD00007922
- Inchi: 1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2
- InChI Key: QXHDYMUPPXAMPQ-UHFFFAOYSA-N
- SMILES: OCCC1C=CC(=CC=1)N
- BRN: 907205
Computed Properties
- Exact Mass: 137.08400
- Monoisotopic Mass: 137.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 87.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.1
- Topological Polar Surface Area: 46.2
Experimental Properties
- Color/Form: Needle like crystals.
- Density: 1.0630 (rough estimate)
- Melting Point: 107.0 to 110.0 deg-C
- Boiling Point: 255°C(lit.)
- Flash Point: 127.7°C
- Refractive Index: 1.5470 (estimate)
- Solubility: Soluble in methanol.
- PSA: 46.25000
- LogP: 1.38480
- Sensitiveness: Sensitive to air
- Solubility: Sensitive to air. Slightly soluble in ethanol.
4-Aminophenethyl alcohol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S24/25
- FLUKA BRAND F CODES:10-23
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- TSCA:T
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
4-Aminophenethyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A833618-100g |
4-AMINOPHENETHYL ALCOHOL |
104-10-9 | 97% | 100g |
¥504.00 | 2022-09-03 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 261645-5G |
4-Aminophenethyl alcohol |
104-10-9 | 5g |
¥521.82 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 261645-25G |
4-Aminophenethyl alcohol |
104-10-9 | 25g |
¥1285.24 | 2023-12-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0394-25g |
4-Aminophenethyl alcohol |
104-10-9 | 98.0%(GC&T) | 25g |
¥530.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A346A-5g |
4-Aminophenethyl alcohol |
104-10-9 | 98% | 5g |
¥89.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0394-100g |
4-Aminophenethyl alcohol |
104-10-9 | 98.0%(GC&T) | 100g |
¥1550.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A346A-1g |
4-Aminophenethyl alcohol |
104-10-9 | 98% | 1g |
¥58.0 | 2022-06-10 | |
| ChemScence | CS-W005059-100g |
2-(4-Aminophenyl)ethanol |
104-10-9 | 99.41% | 100g |
$60.0 | 2022-04-28 | |
| ChemScence | CS-W005059-500g |
2-(4-Aminophenyl)ethanol |
104-10-9 | 99.41% | 500g |
$298.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A29040-25g |
2-(4-Aminophenyl)ethanol |
104-10-9 | 97% | 25g |
¥318.0 | 2023-09-09 |
4-Aminophenethyl alcohol Suppliers
4-Aminophenethyl alcohol Related Literature
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Zekeriya Biyiklioglu,Huseyin Bas,Hakan Alp Dalton Trans. 2015 44 14054
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Zekeriya Biyiklioglu,Huseyin Bas,Hakan Alp Dalton Trans. 2015 44 14054
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Patrick D. Brown,Andrew L. Lawrence Org. Biomol. Chem. 2019 17 1698
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Zhanzhan Liu,Shaojia Zhu,Yongjun Li,Yongsheng Li,Ping Shi,Zhong Huang,Xiaoyu Huang Polym. Chem. 2015 6 311
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Hanif Subhan,Aref Lashin,Usman Ali Rana,Nassir Al-Arifi,Khurshid Ahmad,Hidayat Hussain,Rumana Qureshi,Saqib Ali,Muhammad Abid Zia,Heinz-Bernhard Kraatz,Afzal Shah RSC Adv. 2015 5 64617
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Aniline and substituted anilines
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
Additional information on 4-Aminophenethyl alcohol
Chemical Profile of 4-Aminophenethyl Alcohol (CAS No. 104-10-9)
4-Aminophenethyl alcohol, chemically known as β-phenethylamine ethanol, is an organic compound with the molecular formula C₈H₁₁NO. This compound is characterized by its amine and alcohol functional groups, making it a versatile intermediate in pharmaceutical synthesis and biochemical research. With a CAS number of 104-10-9, it has been widely studied for its potential applications in medicinal chemistry and drug development.
The structure of 4-aminophenethyl alcohol consists of a phenethylamine backbone attached to an ethanol moiety. This unique configuration imparts distinct chemical properties that make it valuable in various synthetic pathways. The presence of both an amine group and an alcohol group allows for further functionalization, enabling the creation of more complex molecules. This characteristic has garnered significant interest in the pharmaceutical industry, particularly for the synthesis of bioactive compounds.
In recent years, 4-aminophenethyl alcohol has been explored as a precursor in the development of novel therapeutic agents. Its role in synthesizing pharmacologically active molecules has been highlighted in several cutting-edge research studies. For instance, researchers have investigated its potential in designing ligands for receptor binding studies, particularly in neurological and cardiovascular applications. The compound's ability to interact with biological targets makes it a promising candidate for drug discovery initiatives.
One of the most notable applications of 4-aminophenethyl alcohol is in the field of neuropharmacology. Studies have demonstrated its utility in synthesizing analogs that modulate neurotransmitter systems. The compound's structural similarity to certain endogenous neurotransmitters allows it to serve as a scaffold for developing drugs that can interact with these systems without significant off-target effects. This has opened up new avenues for treating neurological disorders such as depression, anxiety, and cognitive impairments.
Moreover, 4-aminophenethyl alcohol has been utilized in the synthesis of antiviral and anti-inflammatory agents. Its chemical versatility enables the attachment of various functional groups that can enhance drug efficacy and specificity. Recent advancements in medicinal chemistry have leveraged this compound to develop novel inhibitors targeting viral proteases and inflammatory cytokines. These developments underscore its importance as a building block in addressing emerging health challenges.
The industrial significance of 4-aminophenethyl alcohol extends beyond pharmaceutical applications. It is also employed in agrochemical formulations, where it serves as an intermediate in synthesizing plant growth regulators and pesticides. The compound's ability to enhance biochemical pathways in plants makes it valuable for improving crop yields and resistance to environmental stressors. This dual utility highlights its broad applicability across multiple industries.
In terms of synthetic methodologies, 4-aminophenethyl alcohol can be produced through various chemical routes, including reductive amination and nucleophilic substitution reactions. These processes highlight its adaptability in different synthetic frameworks, making it accessible for large-scale production when required. The efficiency and scalability of these synthetic pathways are crucial for meeting the growing demand for this compound in research and industrial settings.
From a regulatory perspective, 4-aminophenethyl alcohol is classified as a chemical intermediate and is subject to standard industrial safety protocols. Its handling requires adherence to good laboratory practices (GLP) and occupational safety guidelines to ensure worker protection and environmental compliance. The compound's stability under recommended storage conditions further simplifies its integration into various chemical processes.
The future prospects of 4-aminophenethyl alcohol are promising, with ongoing research exploring its potential in emerging therapeutic areas such as oncology and immunomodulation. Innovations in synthetic chemistry continue to expand its utility, paving the way for novel drug candidates with enhanced pharmacological profiles. As scientific understanding advances, the role of this compound is expected to grow further, reinforcing its significance in modern chemistry.
In conclusion, 4-aminophenethyl alcohol (CAS No. 104-10-9) stands as a cornerstone molecule in pharmaceutical and biochemical research due to its versatile structure and broad applicability. Its contributions to drug development, agrochemical formulations, and industrial synthesis underscore its importance across multiple scientific disciplines. As research continues to uncover new possibilities, this compound will undoubtedly remain at the forefront of innovation in chemical science.
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